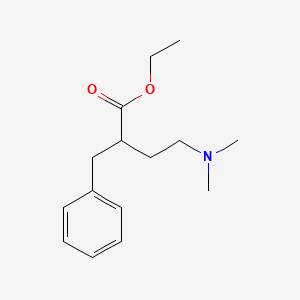
Ethyl 2-benzyl-4-(dimethylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Bencil-4-(dimetilamino)butanoato de etilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un grupo éster etilo, un grupo bencilo y un grupo dimetilamino unidos a una cadena principal de butanoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Bencil-4-(dimetilamino)butanoato de etilo generalmente implica la esterificación del ácido 2-Bencil-4-(dimetilamino)butanoico con etanol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster. Luego, la mezcla de reacción se enfría y el producto se aísla mediante técnicas de extracción y purificación, como destilación o recristalización.
Métodos de producción industrial
En un entorno industrial, la producción del 2-Bencil-4-(dimetilamino)butanoato de etilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y sistemas de purificación avanzados garantiza la calidad constante del producto final. La producción industrial también se centra en optimizar las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para maximizar el rendimiento y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Bencil-4-(dimetilamino)butanoato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo bencilo se puede oxidar para formar benzaldehído o ácido benzoico.
Reducción: El grupo éster se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo dimetilamino puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como los haluros o las aminas se pueden utilizar en reacciones de sustitución.
Principales productos formados
Oxidación: Benzaldehído, ácido benzoico.
Reducción: 2-Bencil-4-(dimetilamino)butanol.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-Bencil-4-(dimetilamino)butanoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-Bencil-4-(dimetilamino)butanoato de etilo implica su interacción con objetivos y vías moleculares específicas. El grupo éster puede sufrir hidrólisis para liberar la forma ácida activa, que luego puede interactuar con enzimas o receptores. Los grupos bencilo y dimetilamino pueden contribuir a la afinidad de unión y la especificidad del compuesto para sus objetivos. Los estudios detallados sobre las interacciones moleculares y las vías involucradas son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
El 2-Bencil-4-(dimetilamino)butanoato de etilo se puede comparar con otros compuestos similares, como:
4-(Dimetilamino)butanoato de etilo: Carece del grupo bencilo, lo que da como resultado diferentes propiedades químicas y biológicas.
2-Bencil-4-(dimetilamino)butanoato de metilo: Estructura similar, pero con un grupo éster metilo en lugar de un grupo éster etilo.
2-Bencil-4-(metilamino)butanoato de etilo: Contiene un grupo metilamino en lugar de un grupo dimetilamino, lo que afecta su reactividad e interacciones.
La singularidad del 2-Bencil-4-(dimetilamino)butanoato de etilo radica en su combinación específica de grupos funcionales, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
ethyl 2-benzyl-4-(dimethylamino)butanoate |
InChI |
InChI=1S/C15H23NO2/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3 |
Clave InChI |
LVGYZCJPDTZCNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


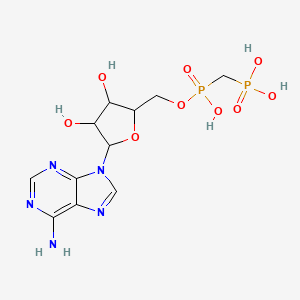
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12291928.png)


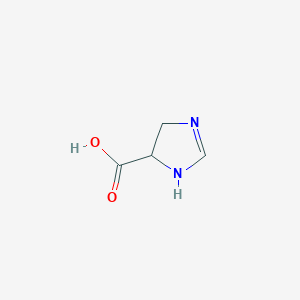

![[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B12291951.png)
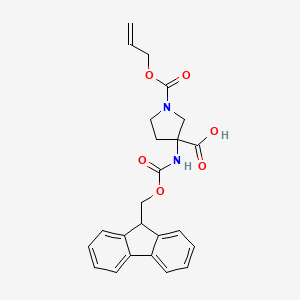
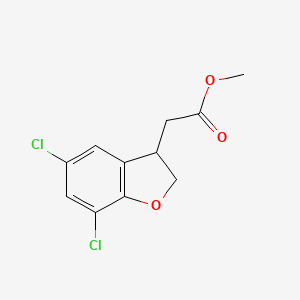
![5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid](/img/structure/B12291974.png)
![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
